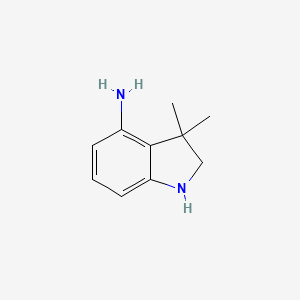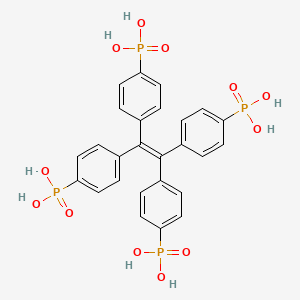
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid is a complex organic compound characterized by the presence of multiple phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the tris(4-phosphonophenyl)vinyl intermediate, which is then reacted with a phenylphosphonic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mechanism of Action
The mechanism of action of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating the formation of complex structures and enhancing its functionality in different applications.
Comparison with Similar Compounds
Similar Compounds
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid: Known for its multiple phosphonic acid groups and versatile applications.
(4-(1,2,2-Tris(4-carboxyphenyl)vinyl)phenyl)phosphonic acid: Similar structure but with carboxylic acid groups instead of phosphonic acid groups.
(4-(1,2,2-Tris(4-sulfonylphenyl)vinyl)phenyl)phosphonic acid: Contains sulfonyl groups, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its multiple phosphonic acid groups, which provide strong binding affinity to various targets and enhance its functionality in diverse applications. This makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C26H24O12P4 |
|---|---|
Molecular Weight |
652.4 g/mol |
IUPAC Name |
[4-[1,2,2-tris(4-phosphonophenyl)ethenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C26H24O12P4/c27-39(28,29)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40(30,31)32)26(19-5-13-23(14-6-19)41(33,34)35)20-7-15-24(16-8-20)42(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38) |
InChI Key |
VQOIGCIVJVDWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
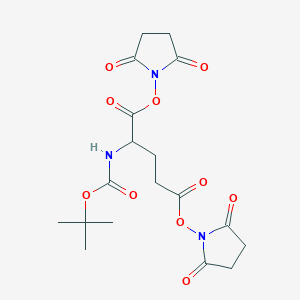
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
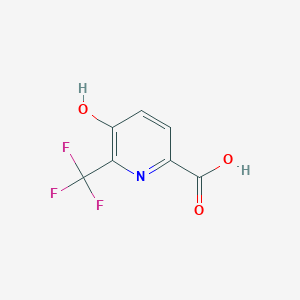
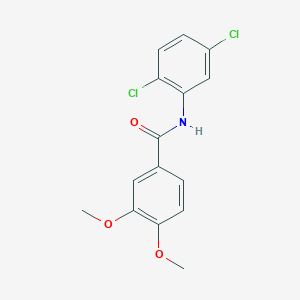
![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)
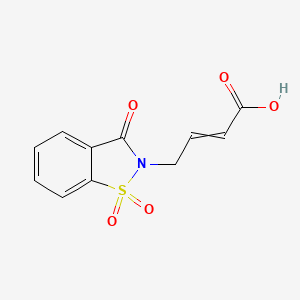
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)
